molecular formula C10H8F3N3O2 B11855205 Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B11855205
M. Wt: 259.18 g/mol
InChI Key: IMGQRSCCYRFDCU-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are used in various scientific research applications. The presence of a trifluoromethyl group in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves a multi-step process. One common method includes the condensation of 5-amino-1H-pyrazole-4-carboxylate with a suitable trifluoromethyl ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2/c1-5-3-6(9(17)18-2)16-8(14-5)4-7(15-16)10(11,12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGQRSCCYRFDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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